molecular formula C9H11N3 B11808284 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine

1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine

Cat. No.: B11808284
M. Wt: 161.20 g/mol
InChI Key: ZEFLISYWTYQYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under specific conditions. For instance, the reaction can be carried out at 50°C to obtain the desired compounds .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation, migration, and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

  • 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
  • 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
  • 1H-Pyrrolo[2,3-b]pyridin-5-ol

Uniqueness: 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine stands out due to its specific structural features and its potent activity against FGFRs. This makes it particularly valuable in the context of cancer research, where targeting FGFRs is a key therapeutic strategy .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-5-yl)ethanamine

InChI

InChI=1S/C9H11N3/c1-6(10)8-4-7-2-3-11-9(7)12-5-8/h2-6H,10H2,1H3,(H,11,12)

InChI Key

ZEFLISYWTYQYTC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C2C(=C1)C=CN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.